

In-Depth Technical Guide to the Physicochemical Properties of Technical Grade Flumiclorac

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Compound of Interest

Compound Name: *Flumiclorac*

Cat. No.: *B1265798*

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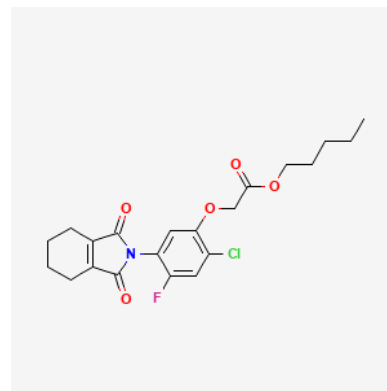
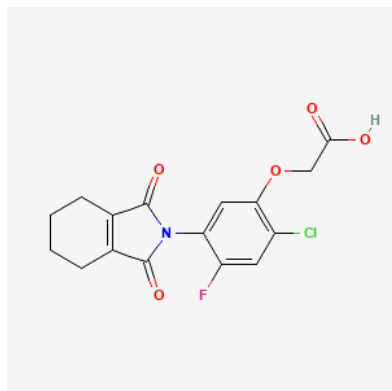
This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade **flumiclorac**. The information presented is intended to support research, development, and risk assessment activities by providing key data points and methodologies in a structured and accessible format.

Chemical Identity and Structure

Flumiclorac is the common name for the chemical [2-chloro-4-fluoro-5-(1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)phenoxy]acetic acid. It is a member of the N-phenylphthalimide class of herbicides. The technical grade active ingredient is primarily the carboxylic acid form. However, it is often used commercially as its pentyl ester, **flumiclorac**-pentyl, to enhance its herbicidal activity.

Identifier	Flumiclorac (Acid)	Flumiclorac-pentyl (Ester)
CAS Registry Number	87547-04-4[1][2]	87546-18-7
Molecular Formula	C ₁₆ H ₁₃ ClFNO ₅ [1][3]	C ₂₁ H ₂₃ ClFNO ₅ [1]
Molecular Weight	353.73 g/mol [1][3][4]	423.86 g/mol [1]

Chemical Structure



Physicochemical Properties

The following tables summarize the key physicochemical properties of both **flumiclorac** acid and its pentyl ester. These properties are crucial for understanding the environmental fate, transport, and biological activity of the compound.

Table 2.1: Physicochemical Properties of Technical Grade Flumiclorac (Acid)

Property	Value	Test Guideline (Typical)
Physical State	Solid	Visual Inspection
Melting Point	148.5-150 °C[2]	OECD 102; EPA OCSP 830.7200[5][6][7][8]
Vapor Pressure	Data not available	OECD 104; EPA OCSP 830.7950[9][10][11][12]
Water Solubility	Data not available	OECD 105; EPA OCSP 830.7840[13][14][15][16][17]
Octanol-Water Partition Coefficient (log K _{ow})	Data not available	OECD 107/117/123; EPA OCSP 830.7550/7560/7570[18][19]
Dissociation Constant (pKa)	Data not available	OECD 112
Density	Data not available	OECD 109

Table 2.2: Physicochemical Properties of Flumiclorac-pentyl

Property	Value	Test Guideline (Typical)
Physical State	White powder[10]	Visual Inspection
Melting Point	88.87-90.13 °C[1]	OECD 102; EPA OCSP 830.7200[5][6][7][8]
Vapor Pressure	<1.0 x 10 ⁻⁷ mm Hg at 22.4 °C[1]	OECD 104; EPA OCSP 830.7950[9][10][11][12]
Water Solubility	0.189 mg/L at 25 °C[1]	OECD 105; EPA OCSP 830.7840[13][14][15][16][17]
Octanol-Water Partition Coefficient (log K _{ow})	4.99	OECD 107/117/123; EPA OCSP 830.7550/7560/7570[18][19]
Density	1.3316 g/cm ³ at 20 °C[1]	OECD 109

Stability

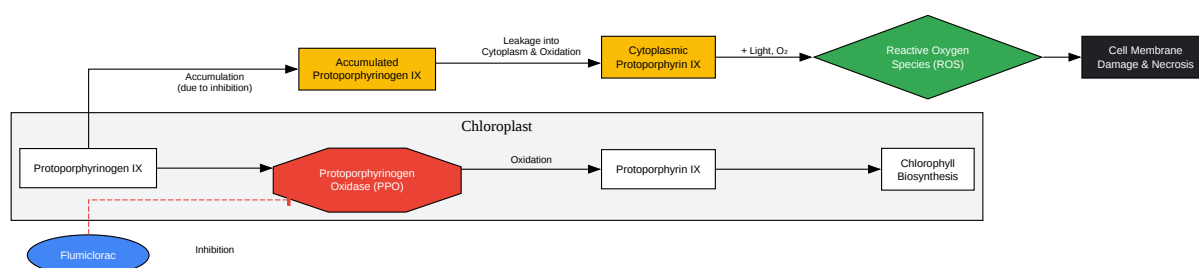
Flumiclorac-pentyl is known to degrade in the environment through hydrolysis and photolysis and is generally not persistent in soil and aquatic systems.[18]

- **Hydrolysis:** The rate of hydrolysis of N-phenylphthalimide herbicides like **flumiclorac** is pH-dependent. For the related compound flumioxazin, hydrolysis is accelerated with increasing pH.[1][15]
- **Photolysis:** **Flumiclorac**-pentyl is susceptible to degradation by light. For the related compound flumioxazin, the photolytic degradation rate also increases with pH.[15]
- **Thermal Stability:** Information on the thermal stability of technical grade **flumiclorac** is limited. However, studies on similar pesticide formulations suggest that storage at elevated temperatures can affect their physical and chemical properties. The stability of **flumiclorac**-pentyl in frozen storage has been shown to be matrix-dependent.

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Flumiclorac is a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), also known as Protox.[18] This enzyme is crucial in the biosynthesis of both chlorophyll in plants and heme in animals.

The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This accumulated substrate leaks from the chloroplast into the cytoplasm where it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a highly photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cell leakage, necrosis (tissue death), and ultimately the death of the susceptible plant.



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Caption: Simplified signaling pathway of **Flumiclorac**'s herbicidal action via PPO inhibition.

Experimental Protocols

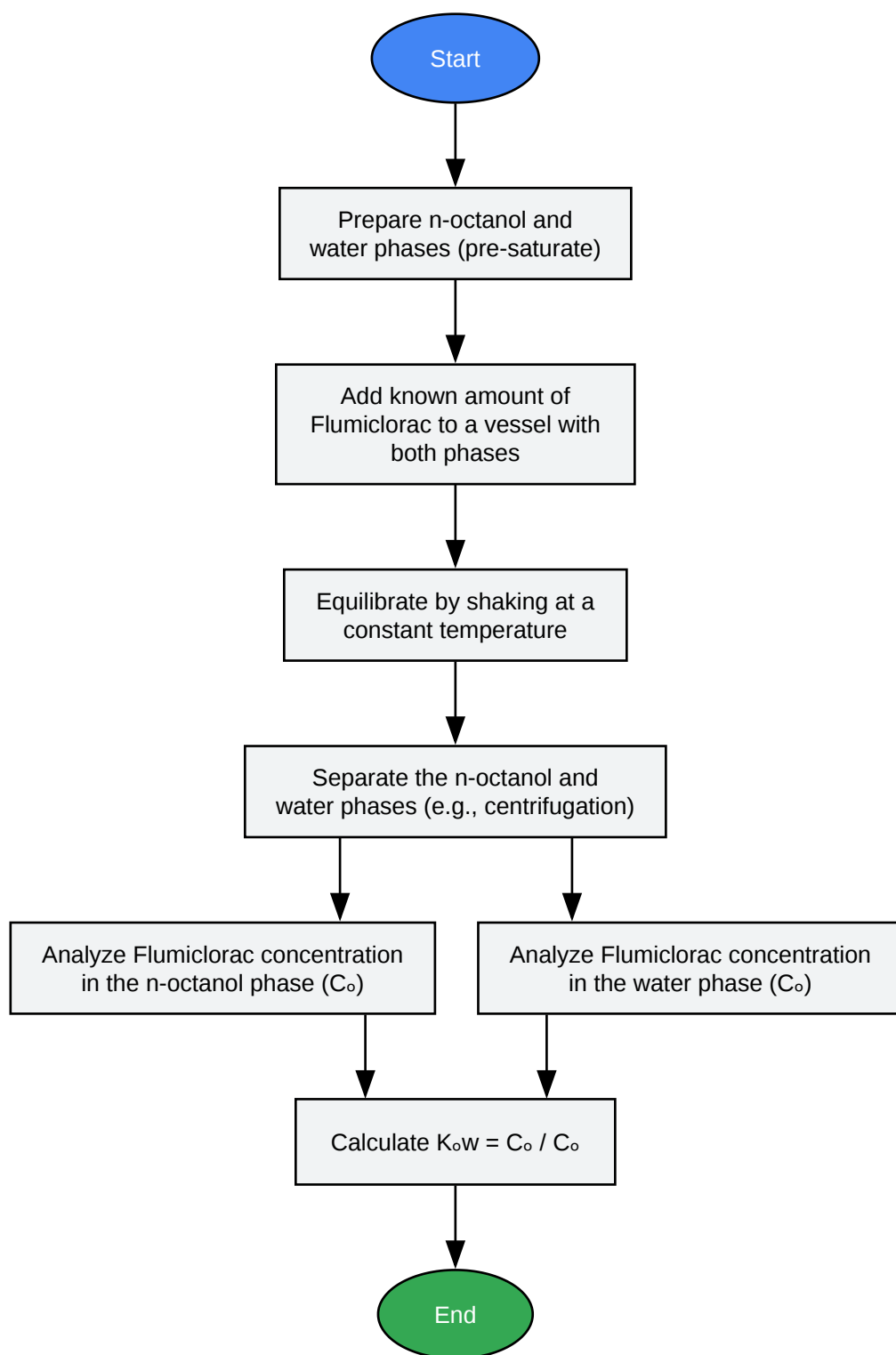
The determination of the physicochemical properties of chemical substances like **flumiclorac** is guided by internationally recognized testing guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).

General Principles

For regulatory purposes, these studies are typically conducted under Good Laboratory Practice (GLP) to ensure the quality, integrity, and reliability of the data. The specific analytical method used for quantification (e.g., HPLC, GC) is validated for its accuracy, precision, linearity, and specificity for the analyte in the respective test matrix.

Example Experimental Workflow: Octanol-Water Partition Coefficient (Shake-Flask Method)

The following diagram illustrates a generalized workflow for determining the octanol-water partition coefficient (K_{ow}) using the shake-flask method, as outlined in OECD Guideline 107.



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Caption: Generalized experimental workflow for determining the octanol-water partition coefficient.

Methodology in brief:

- Preparation: n-Octanol and water are mutually saturated to ensure thermodynamic equilibrium.
- Partitioning: A known amount of technical grade **flumiclorac** is added to a mixture of the two phases in a vessel.
- Equilibration: The vessel is agitated for a sufficient time at a constant temperature to allow the substance to partition between the two phases until equilibrium is reached.
- Phase Separation: The n-octanol and water layers are separated, typically by centrifugation to ensure a clean separation.
- Analysis: The concentration of **flumiclorac** in each phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- Calculation: The octanol-water partition coefficient (K_{ow}) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is usually expressed as its logarithm ($\log K_{ow}$).

This guide provides a foundational understanding of the physicochemical properties of technical grade **flumiclorac**. For specific applications, it is recommended to consult the original study reports and regulatory submissions for detailed experimental conditions and results.

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